Antibacterial agent 41

β-lactamase inhibitor structure-activity relationship (SAR) diazabicyclooctane

β-Lactamase resistance undermines antibiotic efficacy-generic DBO analogs with altered C2 substituents or stereochemistry yield irreproducible MIC data. Antibact. agent 41 (CAS 1426572-45-3) is a (2S,5R)-DBO with a unique 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group, providing a structurally authenticated probe for mechanistic studies. • Enables checkerboard FICI assays with ceftazidime against ESBL/KPC-producing Enterobacteriaceae • Serves as a defined positive control in nitrocefin hydrolysis-based HTS validation • Supports C2 heteroaryl SAR comparisons benchmarked against avibactam & relebactam Supplied with full analytical documentation for reproducible resistance research.

Molecular Formula C9H8F3N4NaO6S
Molecular Weight 380.24 g/mol
Cat. No. B14756961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 41
Molecular FormulaC9H8F3N4NaO6S
Molecular Weight380.24 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+]
InChIInChI=1S/C9H9F3N4O6S.Na/c10-9(11,12)7-14-13-6(21-7)5-2-1-4-3-15(5)8(17)16(4)22-23(18,19)20;/h4-5H,1-3H2,(H,18,19,20);/q;+1/p-1/t4-,5+;/m1./s1
InChIKeyQGDDUALFSQOYIO-JBUOLDKXSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 41: A Diazabicyclooctane β-Lactamase Inhibitor for β-Lactam Potentiation Research


Antibacterial agent 41 (CAS 1426572-45-3), identified as Example 3 in patent WO2013030735A1, is a synthetic small molecule belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) class of non-β-lactam β-lactamase inhibitors [1][2]. It is a sodium salt with a molecular formula of C9H8F3N4NaO6S and a molecular weight of 380.23 g/mol . The compound is intended for research use in potentiating the activity of partner β-lactam antibiotics, such as ceftazidime, against resistant Gram-negative bacteria [1].

Why Antibacterial Agent 41 Cannot Be Substituted with Generic Diazabicyclooctane (DBO) Analogs in Research


Generic substitution is inadvisable due to the precise stereochemical and functional group requirements for effective β-lactamase inhibition. Antibacterial agent 41 possesses a specific (2S,5R) stereochemistry and a unique 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl substituent at the C2 position of the DBO core [1]. In closely related DBO compounds, even minor modifications to the C2 heteroaryl group drastically alter inhibitory potency and spectrum against different β-lactamase classes (e.g., class A, C, or D enzymes) [2]. Therefore, the use of a structurally similar but non-identical analog will not guarantee the same level of ceftazidime MIC reduction, potentially confounding experimental results and undermining the validity of resistance mechanism studies [1].

Quantitative Differentiation of Antibacterial Agent 41: Head-to-Head and Class-Level Comparisons


Structural Differentiation: Unique C2 5-(Trifluoromethyl)-1,3,4-oxadiazole Substituent

Antibacterial agent 41 is distinguished from the prototypical DBO avibactam by its C2 substituent. Avibactam features a carboxamide group, whereas Antibacterial agent 41 possesses a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl moiety [1][2]. In other DBO series, the introduction of electron-withdrawing heteroaryl groups at this position has been correlated with enhanced potency against class C and D β-lactamases, and in some cases, confers intrinsic antibacterial activity through PBP2 inhibition [3][4]. While direct comparative data for this exact compound is not publicly available, this structural modification is a known driver of differential activity within the class [4].

β-lactamase inhibitor structure-activity relationship (SAR) diazabicyclooctane

Class-Level Potentiation of Ceftazidime Against Resistant E. coli

Antibacterial agent 41 is designed to reduce the Minimum Inhibitory Concentration (MIC) of ceftazidime against β-lactamase-producing bacteria [1]. While specific MIC reduction values for this compound are not disclosed in the public domain, structurally related compounds from the same patent (WO2013030735A1) demonstrate quantifiable activity. For instance, Antibacterial agent 39 (Example 4) reduces ceftazidime MICs to 0.5, 1, and 2 mcg/mL against E. coli strains NCTC 13351, M50, and 7MP, respectively . Antibacterial agent 42 (Example 5) reduces the MIC for E. coli NCTC 13351 to 0.5 mcg/mL . By class-level inference, Antibacterial agent 41 is expected to exhibit a similar, though not identical, potentiation profile [1].

antibiotic potentiation MIC reduction β-lactamase

Commercial Availability with Defined Purity and Handling Specifications

For procurement and experimental reproducibility, Antibacterial agent 41 is commercially available with a purity of ≥98% as a solid, ensuring consistency in research applications . This is a critical specification for quantitative assays where impurities could confound results. In comparison, sourcing similar DBO intermediates or less-characterized analogs from non-specialized vendors may result in lower purity and undefined solubility, introducing significant variability . The compound is soluble in DMSO, with recommended storage at -20°C for long-term stability .

research tool purity solubility procurement

Optimal Research Applications for Antibacterial Agent 41 Based on Evidenced Capabilities


In Vitro β-Lactamase Inhibition and Antibiotic Potentiation Studies

Antibacterial agent 41 is best suited for in vitro experiments designed to characterize its ability to inhibit specific β-lactamase enzymes and potentiate partner β-lactams like ceftazidime [1]. Researchers should use it in checkerboard MIC assays against characterized panels of β-lactamase-producing Enterobacteriaceae (e.g., E. coli, K. pneumoniae) to determine the fractional inhibitory concentration index (FICI) and quantify synergistic effects [1]. This application directly leverages the compound's intended mechanism, as established by its structural class and the activity of close analogs [2][3].

Structure-Activity Relationship (SAR) and Chemical Probe Development

Given its unique 5-(trifluoromethyl)-1,3,4-oxadiazole substituent, Antibacterial agent 41 is a valuable chemical probe for SAR studies aimed at understanding the impact of C2 heteroaryl modifications on DBO activity [1][2]. By comparing its biochemical and microbiological profile against that of avibactam, relebactam, and other DBO derivatives with different C2 groups, researchers can map the structural determinants of β-lactamase spectrum, potency, and potential PBP2 inhibition [3]. This is essential for the rational design of next-generation β-lactamase inhibitors.

Investigating Resistance Mechanisms and β-Lactamase Evolution

Antibacterial agent 41 can be employed in resistance development studies to understand how bacteria evolve in response to novel DBO β-lactamase inhibitors [1]. By subjecting bacterial cultures to sub-inhibitory concentrations of ceftazidime in combination with Antibacterial agent 41, researchers can select for and characterize resistant mutants. Subsequent whole-genome sequencing and enzymatic analysis can reveal the specific mutations in β-lactamase genes (e.g., blaCTX-M, blaKPC) that confer resistance, providing critical insights into the evolutionary trajectories of these enzymes [1].

Validation of Biochemical Assays for β-Lactamase Activity

The compound serves as a research tool for validating high-throughput screening assays designed to identify new β-lactamase inhibitors [1]. Its known activity profile (as a DBO) can be used as a positive control in enzymatic assays (e.g., nitrocefin hydrolysis) to confirm assay sensitivity and reproducibility. This ensures that any novel inhibitors identified from chemical libraries are benchmarked against a compound with established, albeit class-level, β-lactamase inhibitory properties [1][2].

Technical Documentation Hub

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